(5-Bromopyridine-2,3-diyl)dimethanol
Overview
Description
“(5-Bromopyridine-2,3-diyl)dimethanol” is an organic compound with the molecular formula C7H8BrNO2 . It has a molecular weight of 218.05 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications
Synthesis of Polyhalogenated Bipyridines
Polyhalogenated bipyridines, which are related to (5-Bromopyridine-2,3-diyl)dimethanol, have been synthesized from dihalopyridines through a single-step process. This method involves the ortholithiation of dihalopyridines followed by dimerization, yielding compounds with multiple halogen atoms. These compounds serve as intermediates in the synthesis of more complex structures and have potential applications in materials science and organic electronics due to their electronic properties (Abboud et al., 2010).
Development of Ligands for Catalysis
Lithium and potassium amides of sterically demanding aminopyridines have been synthesized through reactions involving bromopyridines. These compounds, including derivatives of this compound, act as ligands that can coordinate with metal centers in catalytic systems. Such ligands are crucial for developing new catalytic reactions, including those important in organic synthesis and industrial processes (Scott et al., 2004).
Chemical Transformations and Reactivity Studies
The reactivity and transformation of halogenated pyridines have been explored in various studies. For example, the migration of halogen atoms in derivatives of dihydroxypyridine, closely related to this compound, have been investigated to understand the mechanisms of halogen exchange reactions. Such studies provide valuable insights into the synthesis and design of halogenated organic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science (Hertog & Schogt, 2010).
Applications in Drug Discovery
While avoiding specific details on drug use and dosage, it's noteworthy that compounds related to this compound serve as intermediates in drug discovery efforts. Their ability to form stable crystal structures through hydrogen bonding and other interactions makes them valuable in the synthesis of complex organic molecules, which could have therapeutic applications (Li et al., 2012).
Material Science and Luminescence Studies
The synthesis and characterization of lanthanide complexes involving bromopyridines have been conducted to explore their thermodynamic properties and luminescence behaviors. Such studies are essential for developing new materials with specific optical properties, useful in sensors, displays, and lighting applications (Wu et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis as intermediates, suggesting that its targets could be a variety of organic compounds depending on the specific reaction .
Mode of Action
Brominated compounds are known to participate in various types of reactions, including substitution and addition reactions . The bromine atom in the compound can be replaced by other groups or atoms in a substitution reaction, or it can form a bond with another atom in an addition reaction .
Biochemical Pathways
As a brominated compound, it may be involved in various organic synthesis reactions, potentially affecting multiple biochemical pathways depending on the context .
Pharmacokinetics
The bromine atom in the compound could potentially affect its distribution and metabolism, as brominated compounds are often metabolized differently from their non-brominated counterparts .
Result of Action
As a brominated compound used in organic synthesis, its effects would likely depend on the specific reaction and the compounds it is reacting with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromopyridine-2,3-diyl)dimethanol . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the outcome of the reactions it participates in .
Properties
IUPAC Name |
[5-bromo-2-(hydroxymethyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-1-5(3-10)7(4-11)9-2-6/h1-2,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJUHQDWZRFCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738957 | |
Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356330-71-6 | |
Record name | (5-Bromopyridine-2,3-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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